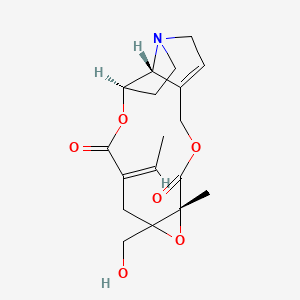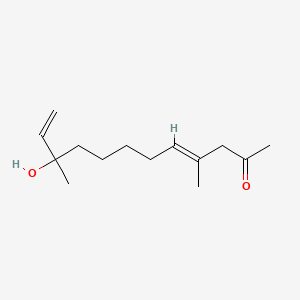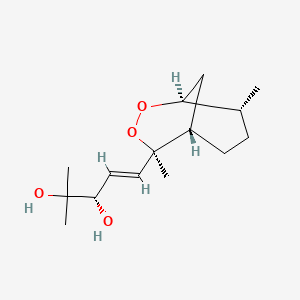
Ostalloy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ostalloy is a low-melting-point alloy primarily composed of bismuth, lead, tin, and cadmium. It is known for its eutectic properties, meaning it has a sharply defined melting point. This compound is often used in applications requiring precise melting temperatures, such as in safety devices, molds, and various industrial processes .
Mechanism of Action
Target of Action
Ostalloy, also known as Bismuth Lead Tin Cadmium Ingot or Woods Metal, is a eutectic, fusible alloy composed of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass It is used in various industrial applications due to its low melting point and unique physical properties .
Mode of Action
This compound interacts with its targets primarily through physical processes. It melts at approximately 70°C (158°F), which allows it to be easily cast into custom shapes . Once solidified, it maintains its shape until it is reheated. This property makes it useful for creating custom metal parts, soldering, and serving as a heat-transfer medium in hot baths .
Pharmacokinetics
The pharmacokinetics of this compound, as a metal alloy, are not typically discussed in the same terms as a drug or biological molecule. This compound is not designed to be absorbed, distributed, metabolized, or excreted by the body. Instead, it is used externally for its physical properties. If the alloy were to enter the body, the individual components (bismuth, lead, tin, and cadmium) would each have their own absorption, distribution, metabolism, and excretion profiles .
Result of Action
The primary result of this compound’s action is the creation of custom-shaped metal parts or the facilitation of heat transfer. In its solid state, it can form intricate shapes and parts. When melted, it can fill molds or cavities, solidifying into the desired shape as it cools .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pressure. Its low melting point allows it to be melted and cast in relatively low-temperature environments. It should be handled with care due to the potential toxicity of its vapor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ostalloy is typically prepared using the fusion method. This involves melting the component metals in a specific proportion in a refractory melting pot or a brick-lined crucible. The metal with the highest melting point is melted first, followed by the addition of the other metals. The molten mass is then mixed thoroughly and allowed to cool at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale melting furnaces. The process involves careful control of temperature and composition to ensure the alloy’s properties are consistent. The molten alloy is then cast into various shapes and sizes depending on its intended use .
Chemical Reactions Analysis
Types of Reactions
Ostalloy primarily undergoes physical changes rather than chemical reactions due to its stable composition. it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can oxidize when exposed to air at high temperatures. This reaction is typically slow and forms a thin oxide layer on the surface.
Reduction: Reduction reactions are less common but can occur in the presence of strong reducing agents.
Major Products Formed
The primary products formed from these reactions are metal oxides, such as bismuth oxide, lead oxide, and tin oxide .
Scientific Research Applications
Ostalloy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a low-melting-point solder in various chemical processes.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in dental applications for making molds and casts.
Industry: Applied in the manufacturing of safety devices, such as fire sprinkler systems, and in the production of precision molds
Comparison with Similar Compounds
Similar Compounds
Wood’s Metal: Similar in composition but may have slightly different proportions of bismuth, lead, tin, and cadmium.
Cerrolow: Another low-melting-point alloy with a different composition, often including indium and gallium.
Uniqueness
Ostalloy is unique due to its specific melting point and eutectic properties, which make it highly suitable for applications requiring precise temperature control. Its ability to be easily cast and recycled also sets it apart from other low-melting-point alloys .
Properties
InChI |
InChI=1S/50Bi.12Cd.25Pb.12Sn |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDPRBPWAYYKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Pb].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi].[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi50Cd12Pb25Sn12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.84e+04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenyl-N-[(E)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B1236451.png)




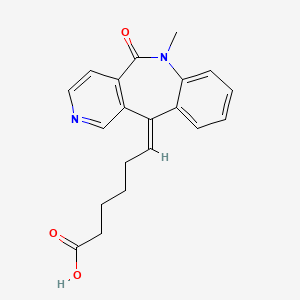
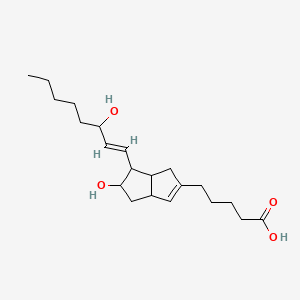
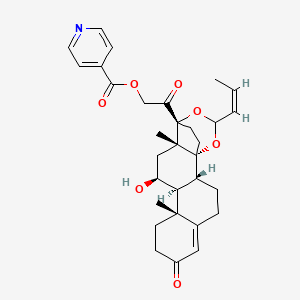
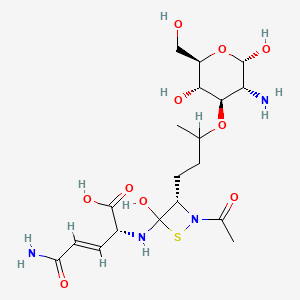
![(1R,2R,4R)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane](/img/structure/B1236469.png)

